1,3-Bis(1,2,2,3-tetrafluoropropoxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(1,2,2,3-tetrafluoropropoxy)propan-2-ol is a chemical compound belonging to the class of fluorinated alcohols. It is known for its unique properties, including high thermal stability and resistance to chemical degradation. This compound has a molecular formula of C9H12F8O3 and a molecular weight of 320.18 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(1,2,2,3-tetrafluoropropoxy)propan-2-ol typically involves the reaction of 3-(2,2,3,3-tetrafluoropropoxy)propene with propylene glycol in the presence of a base catalyst. The reaction conditions include a temperature range of 125-130°C and a predicted density of 1.379±0.06 g/cm³ .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of fluorinated intermediates and controlled reaction conditions to ensure high yield and purity. The compound is stored at temperatures between 2-8°C to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(1,2,2,3-tetrafluoropropoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products
The major products formed from these reactions include various fluorinated derivatives and alcohols, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,3-Bis(1,2,2,3-tetrafluoropropoxy)propan-2-ol has been widely used in various scientific research applications:
Wirkmechanismus
The mechanism of action of 1,3-Bis(1,2,2,3-tetrafluoropropoxy)propan-2-ol involves lowering the surface energy of the substrate it is applied to. This results in the formation of a superhydrophobic surface that repels water and other liquids. The presence of fluorine atoms in the molecule creates a low surface energy, contributing to its unique surface properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,3,3-Tetrafluoro-1-propanol: Another fluorinated alcohol with similar properties but different molecular structure.
3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol: Used as a surfactant and in liquid chromatography.
Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]: Known for its high fluorine content and unique chemical properties.
Uniqueness
1,3-Bis(1,2,2,3-tetrafluoropropoxy)propan-2-ol stands out due to its combination of high thermal stability, resistance to chemical degradation, and ability to form superhydrophobic surfaces. These properties make it particularly valuable in applications requiring durable and long-lasting materials.
Eigenschaften
Molekularformel |
C9H12F8O3 |
---|---|
Molekulargewicht |
320.18 g/mol |
IUPAC-Name |
1,3-bis(1,2,2,3-tetrafluoropropoxy)propan-2-ol |
InChI |
InChI=1S/C9H12F8O3/c10-3-8(14,15)6(12)19-1-5(18)2-20-7(13)9(16,17)4-11/h5-7,18H,1-4H2 |
InChI-Schlüssel |
DLHAJWKNTVEMFD-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(COC(C(CF)(F)F)F)O)OC(C(CF)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.